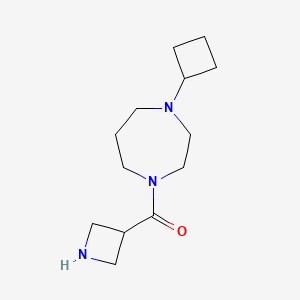

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

CAS No.: 1238877-60-5

Cat. No.: VC2945309

Molecular Formula: C13H23N3O

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1238877-60-5 |

|---|---|

| Molecular Formula | C13H23N3O |

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | azetidin-3-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |

| Standard InChI | InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-6-2-5-15(7-8-16)12-3-1-4-12/h11-12,14H,1-10H2 |

| Standard InChI Key | XMHXCPKZGJAJPX-UHFFFAOYSA-N |

| SMILES | C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3 |

| Canonical SMILES | C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3 |

Introduction

Chemical Identity and Basic Properties

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is a heterocyclic organic compound with the molecular formula C13H23N3O and a molecular weight of 237.35 g/mol . The compound is registered with the CAS number 1238877-60-5, which serves as its unique identifier in chemical databases . The structure consists of three main components: an azetidine ring, a carbonyl linker, and a 1,4-diazepane ring substituted with a cyclobutyl group.

Structural Components

The compound consists of several distinct structural features that define its chemical identity:

-

Azetidine Moiety: A four-membered nitrogen-containing ring connected through position 3 to a carbonyl group

-

Carbonyl Linker: A connecting functional group that links the azetidine and diazepane portions

-

1,4-Diazepane Ring: A seven-membered ring containing two nitrogen atoms at positions 1 and 4

-

Cyclobutyl Substituent: A four-membered carbocyclic ring attached to the N-4 position of the diazepane ring

Physical Properties

Based on its structure and related compounds, the following physical properties can be anticipated:

Structural Characteristics and Conformational Analysis

The 1,4-diazepane ring is a key structural element in this compound that influences its three-dimensional arrangement and potential biological activity. The seven-membered diazepane ring typically adopts various conformations depending on substitution patterns and environmental conditions.

Synthetic Approaches

The synthesis of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane likely involves several key steps that build upon established methodologies for related nitrogen-containing heterocycles.

N-Alkylation Strategy

The regioselective N-alkylation of diazepane systems has been described in the literature. For related diazepine structures, alkylation can occur at different nitrogen positions depending on reaction conditions . Microwave heating has been shown to promote N-4 alkylation with complete regiospecificity in similar systems, which could be applicable for introducing the cyclobutyl group to the diazepane ring .

Carbonyl Formation

The carbonyl linkage between the azetidine and diazepane portions would typically be formed through an amide coupling reaction, potentially utilizing activated azetidine-3-carboxylic acid derivatives and the N-1 position of the already cyclobutyl-substituted 1,4-diazepane.

Regioselectivity Considerations

The regioselectivity of alkylation in diazepane/diazepine systems is influenced by both thermodynamic and kinetic factors. Ab initio calculations on related systems have indicated that deprotonation is often the rate-limiting step for alkylation at N-4, while formation of the N(1)-C bond is rate limiting for reaction at N-1 . This understanding is crucial when designing synthetic routes to ensure proper substitution patterns.

Structural Relationship to Pharmacologically Relevant Compounds

The structural elements present in 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane share similarities with several pharmacologically active compound classes.

Azetidine-Containing Compounds

Azetidine-containing compounds have gained attention in medicinal chemistry due to their unique spatial arrangements and potential to serve as conformationally restricted analogs of more flexible structures. N-substituted azetidine derivatives have been explored as selective estrogen receptor modulators (SERMs) , suggesting that our target compound might exhibit some activity in related biological systems.

Diazepane as a Pharmacophore

The 1,4-diazepane ring system is related to the 1,4-diazepine scaffold, which has been incorporated into various bioactive molecules. Compounds containing the diazepane/diazepine core have been investigated for diverse pharmacological activities, including potential applications as central nervous system agents.

Structurally Related Compounds

The structural motifs found in 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane are related to several compound classes with established biological activities:

-

Bicyclic 1,4-diazepanones have been explored for therapeutic applications as indicated in patent literature

-

Compounds containing the azetidine motif linked to heterocyclic systems have been investigated for various biological targets

Research Status and Future Perspectives

The current research status of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane appears to be in early stages, with limited published information specifically addressing this compound.

Current Knowledge Gaps

Several important aspects of this compound remain to be explored:

-

Comprehensive Physical Properties: Detailed physical characterization including solubility profiles, stability studies, and spectroscopic data

-

Biological Activity Profiling: Systematic screening against various biological targets to identify potential areas of application

-

Optimized Synthetic Routes: Development of efficient and scalable synthetic methodologies specific to this compound

-

Conformational Analysis: Detailed studies of solution-state and solid-state conformational preferences

Future Research Directions

Promising future research directions for 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane include:

-

Structure-Property Relationship Studies: Systematic modification of the core structure to understand how structural changes affect physical and biological properties

-

Computational Modeling: Advanced computational studies to predict binding modes with potential biological targets

-

Derivatization Strategies: Development of synthetic methods to access libraries of derivatives with enhanced properties

-

Application in Fragment-Based Drug Discovery: Exploration of the compound as a fragment for building larger, bioactive molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume